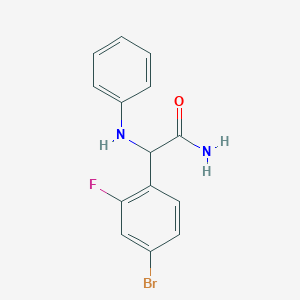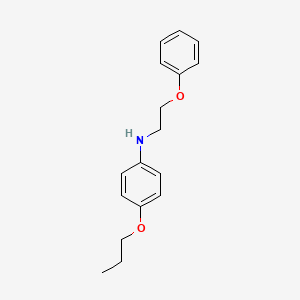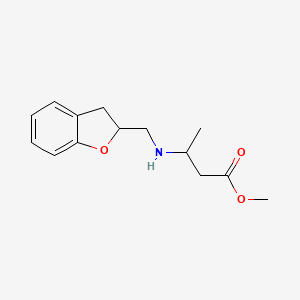![molecular formula C17H20N2 B7559168 N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline](/img/structure/B7559168.png)
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline, also known as DHQEA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DHQEA belongs to the family of quinoline derivatives and has been synthesized using various methods. In
作用机制
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline is believed to act as a positive allosteric modulator of NMDA receptors. This means that this compound can enhance the activity of NMDA receptors by binding to a site on the receptor that is separate from the receptor's active site. This compound has also been found to inhibit the activity of certain enzymes involved in the inflammatory response, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can enhance the activity of NMDA receptors, increase the release of certain neurotransmitters, and inhibit the activity of certain enzymes involved in the inflammatory response. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
实验室实验的优点和局限性
One advantage of using N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline in lab experiments is that it has a high degree of purity and can be synthesized using relatively simple methods. This compound has also been shown to have low toxicity in animal studies. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline. One direction is to investigate its potential therapeutic applications in treating neurological disorders such as Alzheimer's disease and traumatic brain injury. Another direction is to investigate its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
合成方法
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline can be synthesized using a few different methods. One method involves the reaction of 2-anilinoethanol with 3,4-dihydroquinoline in the presence of a catalyst. Another method involves the reaction of 2-bromoethylamine hydrobromide with 3,4-dihydroquinoline in the presence of a reducing agent. Both methods have been reported to yield this compound with high purity.
科学研究应用
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline has been found to have potential therapeutic applications in various fields of research. In the field of neuroscience, this compound has been investigated for its ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes. This compound has also been found to have anti-inflammatory properties and has been investigated for its potential use in treating inflammatory diseases.
属性
IUPAC Name |
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-2-9-16(10-3-1)18-12-14-19-13-6-8-15-7-4-5-11-17(15)19/h1-5,7,9-11,18H,6,8,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEUZFLGOFVILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CCNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,5-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559090.png)
![N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide](/img/structure/B7559117.png)
![N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B7559124.png)
![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(4-methylphenyl)methyl]-N-propylacetamide](/img/structure/B7559131.png)


![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-(1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxalin-5-yl)ethanone](/img/structure/B7559143.png)

![2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7559148.png)




![3-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-1,2-oxazole-4-carboxamide](/img/structure/B7559197.png)